molecular formula C10H17N3S B13252049 N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B13252049
M. Wt: 211.33 g/mol
InChI Key: XWWIMUHZAVGCDH-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of 4-ethyl-1,3-thiazole with piperidine. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. The mixture is usually heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with active sites of enzymes, leading to inhibition of their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-aminothiazole derivatives

Uniqueness

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a thiazole ring and a piperidine moiety, which are known for their roles in various pharmacological activities. The compound is primarily studied for its antimicrobial and anti-inflammatory effects, among other biological activities.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiazole compounds often demonstrate significant inhibition against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.51.0Bactericidal
E. coli1.02.0Bacteriostatic
Staphylococcus epidermidis0.30.6Bactericidal

These results suggest that the compound's structural features contribute to its efficacy against bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

Case Studies

  • In Vitro Studies:
    A study evaluated the compound's activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibacterial agent .
  • In Vivo Studies:
    Animal models demonstrated that administration of this compound resulted in decreased inflammation markers in tissues subjected to inflammatory stimuli . This suggests promising therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have expanded on the biological profile of this compound:

  • Antimicrobial Evaluation:
    • The compound was tested against multiple pathogens with varying degrees of success, showing particularly strong activity against Gram-positive bacteria .
  • Synergistic Effects:
    • Combinations with cell-permeable peptides enhanced the antimicrobial efficacy, indicating potential for developing combination therapies .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13)

InChI Key

XWWIMUHZAVGCDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC2CCNCC2

Origin of Product

United States

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